molecular formula C11H13NO2 B8814836 (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone CAS No. 33664-93-6

(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Cat. No.: B8814836
CAS No.: 33664-93-6
M. Wt: 191.23 g/mol
InChI Key: HSQRCAULDOQKPF-UHFFFAOYSA-N
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Description

(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a versatile organic compound with the molecular formula C11H13NO2. It is a chiral auxiliary used in asymmetric synthesis, particularly in diastereoselective Michael additions . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired oxazolidinone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core oxazolidinone structure .

Mechanism of Action

The mechanism by which (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets include various electrophiles and nucleophiles, and the pathways involve stereoselective reactions that enhance the yield and purity of the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone stands out due to its stability, ease of synthesis, and effectiveness in a wide range of reactions. Its ability to form stable diastereomeric intermediates makes it particularly valuable in the synthesis of enantiomerically pure compounds .

Properties

CAS No.

33664-93-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)

InChI Key

HSQRCAULDOQKPF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

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